molecular formula C9H11NO3 B6254639 ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 167401-20-9

ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B6254639
CAS RN: 167401-20-9
M. Wt: 181.2
InChI Key:
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Description

Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound that falls under the category of pyrrole derivatives . Pyrrole derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .


Synthesis Analysis

Pyrrole synthesis involves various methods. One of the methods includes the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization .


Molecular Structure Analysis

The molecular structure of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate can be represented as C8H9NO3 . The InChI code for this compound is 1S/C8H9NO3/c1-2-12-8(11)7-6(5-10)3-4-9-7/h3-5,9H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate are diverse. For instance, Ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate include a molecular weight of 167.16 . It appears as a colorless or white to yellow-brown solid or liquid .

Scientific Research Applications

Role in Medicinal Chemistry

Pyrrole, the core structure of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, is widely known as a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties .

Synthesis of Azomethines

Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate can be used in the synthesis of various compounds, such as azomethines (Schiff bases) . Azomethines are a class of compounds that have been extensively studied due to their wide range of applications in the pharmaceutical and material sciences.

Synthesis of Other Heterocyclic Compounds

Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate can be used as a starting material for the synthesis of other heterocyclic compounds . For example, phenylacetylene was reacted with 2-isocyanoacetate in the presence of N-methyl-2-pyrrolidone and silver carbonate to give ethyl-3-phenyl-1H-pyrrole-2-carboxylate .

Development of New Drugs

The derivatives of pyrrole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, as a pyrrole derivative, could potentially be used in the development of new drugs with these activities.

Natural Product Synthesis

A large number of natural compounds contain the pyrrole cycle . Therefore, ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate could potentially be used in the synthesis of these natural products.

Synthesis of Biologically Active Compounds

Ortho-formyl acids, which include ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, were used for the synthesis of biologically active compounds with anticancer potential . These compounds also have potential as E3 ubiquitin ligase inhibitors , STING and PKM2 modulators , and inhibitors of Eg5, SIRT1 and SIRT2, 15-lipoxygenase-1, and pyruvate kinase activators .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate involves the condensation of ethyl acetoacetate with 3-methyl-1H-pyrrole-2-carbaldehyde, followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": [ "Ethyl acetoacetate", "3-methyl-1H-pyrrole-2-carbaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Potassium permanganate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv) in ethanol and add sodium hydroxide (1.1 equiv).", "Step 2: Add ethyl acetoacetate (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the intermediate.", "Step 5: Dissolve the intermediate in methanol and add potassium permanganate (1.5 equiv) and sulfuric acid (1.5 equiv).", "Step 6: Stir the reaction mixture at room temperature for 24 hours and then quench with water.", "Step 7: Extract the product with ethyl acetate and dry the organic layer over sodium sulfate.", "Step 8: Concentrate under reduced pressure to obtain the final product, ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate." ] }

CAS RN

167401-20-9

Product Name

ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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